Regioisomeric Yield in Suzuki-Miyaura Cross-Coupling
Under identical Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, 1,4-dioxane, 90 °C, 5 h) using methyl 3-bromothiophene-2-carboxylate and phenylboronic acid, the target 3-phenyl-2-carboxylate regioisomer is obtained in 70% isolated yield, whereas the corresponding 4-phenyl-3-carboxylate regioisomer, prepared analogously from methyl 4-bromothiophene-3-carboxylate, is obtained in quantitative (100%) yield . This 30% difference in synthetic efficiency reflects the distinct electronic influence of the ester group at position 2 versus position 3 on the thiophene ring, directly affecting palladium-catalyzed cross-coupling reactivity.
| Evidence Dimension | Isolated yield in Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | 70% isolated yield (colorless solid) |
| Comparator Or Baseline | Methyl 4-phenylthiophene-3-carboxylate: 100% isolated yield (colorless oil) |
| Quantified Difference | 30% absolute yield reduction |
| Conditions | Pd(PPh₃)₄ (5 mol%), 2M aq. Na₂CO₃, 1,4-dioxane/H₂O, 90 °C, 5 h; identical substrate loading (95 mmol scale) |
Why This Matters
For procurement planning of multi-step synthesis campaigns, the 70% vs. 100% yield differential at identical scale dictates the quantity of starting material required, directly impacting cost-per-mole calculations and total synthetic throughput.
